molecular formula C10H7F3O2 B3010843 4-(1,2,2-Trifluorocyclopropyl)benzoic acid CAS No. 2580226-12-4

4-(1,2,2-Trifluorocyclopropyl)benzoic acid

Cat. No. B3010843
CAS RN: 2580226-12-4
M. Wt: 216.159
InChI Key: ZAKLSBLHZDCFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,2-Trifluorocyclopropyl)benzoic acid is a chemical compound . It is a derivative of benzoic acid, which is a common organic acid in the Earth’s atmosphere .


Molecular Structure Analysis

The molecular formula of 4-(1,2,2-Trifluorocyclopropyl)benzoic acid is C10H7F3O2 . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1,2,2-Trifluorocyclopropyl)benzoic acid include its molecular weight, which is 216.16 . Other properties such as boiling point, melting point, and density are also important but not provided in the available resources.

Scientific Research Applications

Overview of Benzoic Acid Derivatives

Benzoic acid derivatives, including compounds like 4-(1,2,2-Trifluorocyclopropyl)benzoic acid, are notable for their widespread presence in plant and animal tissues. These derivatives display a variety of applications due to their antibacterial and antifungal properties. They are utilized in food, cosmetics, hygiene, and pharmaceutical products. The review by Del Olmo, Calzada, and Nuñez (2017) emphasizes the significance of benzoic acid derivatives in various sectors, highlighting their environmental distribution and potential human exposure concerns (Del Olmo, Calzada, & Nuñez, 2017).

Applications in Drug Industry

Benzoic acid derivatives like 4-(1,2,2-Trifluorocyclopropyl)benzoic acid have found use in the drug industry, particularly due to their antifungal and antimicrobial properties. The research by Dikmen (2021) explores the complex formation of these derivatives with alpha cyclodextrin, a notable drug delivery system, both in aqueous environments and solid state forms. This study underscores the utility of these compounds in pharmaceutical applications (Dikmen, 2021).

Influence on Photoluminescence in Coordination Compounds

In a study conducted by Sivakumar, Reddy, Cowley, and Vasudevan (2010), the impact of substituents on benzoic acid derivatives, including 4-(1,2,2-Trifluorocyclopropyl)benzoic acid, on the photoluminescent properties of coordination compounds was examined. This research demonstrates the role of electron-releasing and withdrawing substituents in modifying the luminescence efficiency, offering insights into the material science applications of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

While specific safety data for 4-(1,2,2-Trifluorocyclopropyl)benzoic acid is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-(1,2,2-trifluorocyclopropyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-9(5-10(9,12)13)7-3-1-6(2-4-7)8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLSBLHZDCFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,2-Trifluorocyclopropyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.